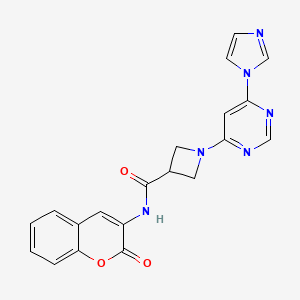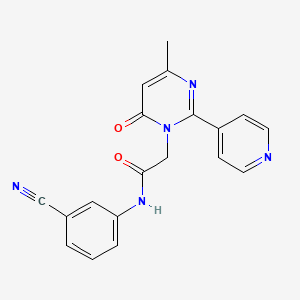
N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a compound that can be categorized within a class of polyfunctionally substituted heterocyclic compounds. These compounds are of significant interest due to their potential biological activities, particularly as antitumor agents. The structure of the compound suggests the presence of multiple reactive sites which could be exploited for further chemical transformations and biological investigations.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of amines with cyanoacetate derivatives to form cyanoacetamides, which are then used to synthesize a variety of heterocyclic derivatives, including those with pyridine and pyrimidine rings . The synthetic pathways often rely on regioselective attacks and cyclization, with the cyanoacetamido moiety in the key precursor reacting with various chemical reagents. The reactions can proceed through different pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, leading to a diversity of synthesized products .
Molecular Structure Analysis
The molecular structure of N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide includes a pyrimidine ring, which is a common feature in many biologically active compounds. The presence of substituents such as the 3-cyanophenyl group and the pyridin-4-yl moiety can significantly influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of multiple functional groups. Cyanoacetamide derivatives are known to undergo cyclization and can react with various reagents to form different heterocyclic systems . The transformations can be influenced by factors such as the nature of the reagents, reaction conditions, and the presence of catalysts like piperidine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide are not detailed in the provided papers, related compounds typically exhibit properties that make them suitable for biological studies. These properties may include solubility in common organic solvents, stability under physiological conditions, and the ability to form crystalline structures that can be characterized using various analytical techniques .
Relevant Case Studies
Several of the synthesized heterocyclic compounds have been evaluated for their antitumor activities. For instance, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed high inhibitory effects against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Another study reported that certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives exhibited cancer cell growth inhibition against a range of cancer cell lines . These case studies highlight the potential of such compounds as leads for the development of new anticancer agents.
Applications De Recherche Scientifique
Antimicrobial Activity
Researchers have synthesized a series of pyrimidinones and oxazinones derivatives as antimicrobial agents, utilizing various starting materials to explore their effectiveness against bacterial and fungal infections. These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, suggesting their potential as novel antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory Applications
The anti-inflammatory properties of heterocyclic systems have been examined using derivatives synthesized from different starting materials. These compounds displayed promising anti-inflammatory activity, comparable to that of Prednisolone®, indicating their potential use in developing new anti-inflammatory drugs (Mohamed M. Abdulla, 2008).
Anticancer Activity
In the realm of anticancer research, novel pyrimidinone and oxazinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some of these compounds have shown significant therapeutic activity, suggesting their potential as anticancer agents. This highlights the versatility of N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide and its derivatives in the development of new treatments for cancer (Ghada S. Masaret, 2021).
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-9-18(26)24(19(22-13)15-5-7-21-8-6-15)12-17(25)23-16-4-2-3-14(10-16)11-20/h2-10H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIFDXGZFVRYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

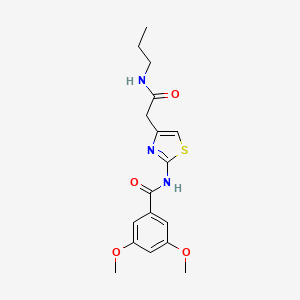

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)
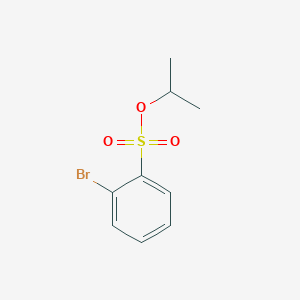
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
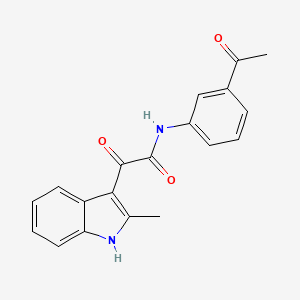
![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)
![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)
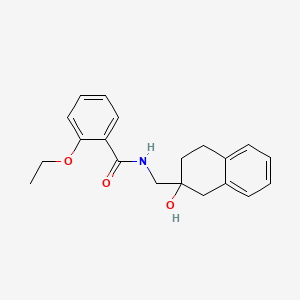
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)
![N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2516718.png)
![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)
